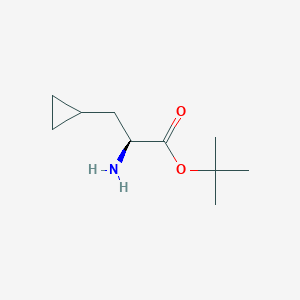

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-cyclopropylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKUJSHNLSHNJR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-containing amino acid derivative.

Protection of Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

Formation of Ester: The protected amino acid is then esterified to form the desired tert-butyl ester.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Automated Purification Systems: To streamline the purification process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Synthetic Route Overview

| Starting Material | Reagents | Yield | Conditions |

|---|---|---|---|

| Cyclopropylacetic acid | Tert-butylamine | 62% | DMF, 0 - 20°C, 2 hours |

| EDC·HCl, TEA, HOBt·H2O |

Medicinal Chemistry

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate has been investigated for its potential as a drug scaffold in the development of pharmaceuticals targeting neurological disorders and viral infections.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, including those related to SARS-CoV-2. For instance, a derivative of this compound was shown to effectively inhibit the main protease (Mpro) of SARS-CoV-2, demonstrating promising antiviral activity .

Organic Synthesis

The compound serves as a versatile chiral building block in asymmetric synthesis. Its unique structure allows for the induction of chirality in target molecules, making it valuable in the pharmaceutical industry for creating enantiomerically pure compounds.

Material Science

In material science, this compound is explored for its potential application in synthesizing advanced materials and polymers with tailored properties.

Antiviral Activity Against SARS-CoV-2

A recent study highlighted the effectiveness of a diastereomer derived from this compound as an inhibitor of SARS-CoV-2 Mpro. The compound displayed significant antiviral properties with an EC50 value of approximately 1.3 μM and demonstrated good pharmacokinetic profiles when administered via inhalation or orally .

Chiral Catalysis

The compound has been employed in various asymmetric synthesis reactions as a chiral catalyst. Its ability to influence the stereochemistry of reactions allows chemists to produce specific enantiomers that are crucial for drug efficacy and safety.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group in the parent compound is replaced with bulkier or more complex groups (e.g., tert-leucine in MPI19b, Thr(tBu) in MPI17b) to modulate steric effects and hydrogen-bonding capacity .

- Cyclopropane retention across analogs (e.g., MPI24b) suggests its role in conformational rigidity and metabolic stability .

Key Observations :

- High yields (73–80%) indicate efficient coupling reactions, underscoring the reactivity of the parent compound’s amino group .

- Silica gel purification (15–50% EtOAc/hexanes) is consistently employed, suggesting compatibility with the parent compound’s stability .

Biological Activity

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an amino acid backbone with a cyclopropyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Compounds with similar structures often exhibit:

- Receptor Binding : Many derivatives bind to neurotransmitter receptors, potentially modulating neurotransmission.

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways related to neurotransmitter synthesis and degradation.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Neuroprotective Properties : Preliminary studies suggest potential protective effects against neurodegenerative conditions.

- Antimicrobial Activity : Analogous compounds have shown efficacy against various bacterial strains, indicating a possible role in treating infections.

Case Studies

-

Neuroprotective Studies :

- A study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated a reduction in neuronal cell death and preservation of mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, highlighting its potential as an antimicrobial agent.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate?

- Synthesis : The compound is typically synthesized via enantioselective methods starting from cyclopropylacetic acid derivatives. Key steps include:

- Enantiomeric control : Use of chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to ensure stereochemical purity .

- Esterification : Reaction with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) .

- Purification : Techniques such as crystallization or chiral HPLC to isolate the (S)-enantiomer .

- Characterization :

- NMR spectroscopy : Confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) and tert-butyl group (δ 1.2 ppm) .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H .

Q. What physicochemical properties are critical for handling and experimental design?

- Molecular formula : C₁₀H₁₉NO₂ (MW: 185.26 g/mol) .

- Chirality : The (S)-configuration introduces stereochemical specificity in interactions (e.g., enzyme binding) .

- Storage : Stable at –20°C in inert, anhydrous conditions to prevent hydrolysis of the ester group .

- Solubility : Lipophilic due to the tert-butyl group; soluble in DCM, THF, and DMSO .

Advanced Research Questions

Q. How does the (S)-enantiomer’s stereochemistry influence its biological activity compared to the (R)-form?

- Case Study : The (R)-enantiomer inhibits cathepsin L in Toxoplasma gondii with IC₅₀ = 5 µM, while the (S)-form may exhibit altered binding due to mirror-image spatial orientation .

- Experimental Design :

- Compare enantiomers in in vitro assays (e.g., enzyme inhibition, cell viability).

- Use X-ray crystallography to resolve binding modes .

- Data Contradictions : Discrepancies in activity may arise from impurities or racemization during synthesis. Validate via chiral HPLC and replicate assays .

Q. What strategies resolve contradictions in reported antiviral or anticancer data?

- Methodology :

- Dose-Response Validation : Test across multiple cell lines (e.g., Vero E6 for antiviral, MCF-7 for anticancer) to confirm IC₅₀ consistency .

- Mechanistic Studies : Use siRNA knockdowns or CRISPR to identify target pathways (e.g., viral replication proteins) .

- Example : The (R)-enantiomer showed IC₅₀ = 5 µM against SARS-CoV-2 in Vero E6 cells, but the (S)-form’s efficacy requires independent validation .

Q. How is this compound applied in asymmetric catalysis or drug design?

- Catalytic Roles :

- Chiral Ligand : Modifies metal catalysts (e.g., Ru or Pd) for enantioselective C–H activation .

- Drug Design :

- Conformational Restriction : The cyclopropane moiety stabilizes bioactive conformations in protease inhibitors .

- Case Study : Analogous tert-butyl esters are intermediates in kinase inhibitor synthesis, leveraging steric bulk for selectivity .

Methodological Recommendations

- Enantiomeric Purity : Always verify via chiral HPLC or polarimetry to avoid confounding results .

- Handling : Use PPE (nitrile gloves, safety goggles) and store in explosion-proof freezers .

- Data Reproducibility : Include positive controls (e.g., known enzyme inhibitors) and report solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.